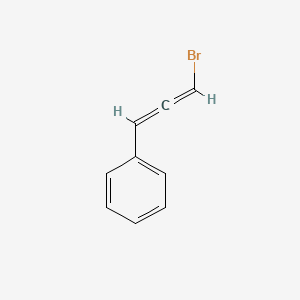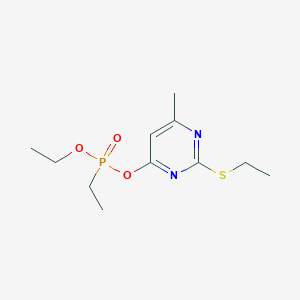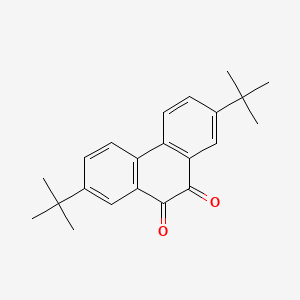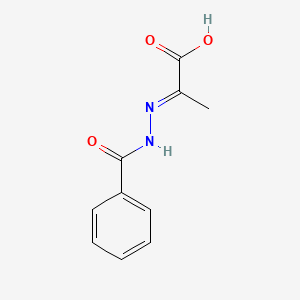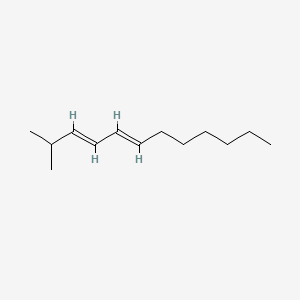
3,5-Dodecadiene, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dodecadiene, 2-methyl-: is an organic compound with the molecular formula C13H24 It is a branched hydrocarbon with two double bonds located at the 3rd and 5th positions and a methyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dodecadiene, 2-methyl- typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 3,5-Dodecadiene, 2-methyl- may involve catalytic hydrogenation of precursor compounds. This process requires specific catalysts such as palladium or platinum on carbon and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dodecadiene, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form epoxides or diols.
Reduction: Hydrogenation reactions using catalysts like palladium can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in a solvent like dichloromethane.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
3,5-Dodecadiene, 2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dodecadiene, 2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The double bonds in the compound allow it to participate in various chemical reactions, forming intermediates that can interact with biological molecules. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple diene with two double bonds, used in the production of synthetic rubber.
Isoprene: A naturally occurring diene, used in the synthesis of natural rubber and other polymers.
2,4-Hexadiene: Another diene with a similar structure but different positioning of double bonds.
Uniqueness: 3,5-Dodecadiene, 2-methyl- is unique due to its specific structure, which includes a methyl group at the 2nd position and double bonds at the 3rd and 5th positions. This unique arrangement allows it to participate in specific chemical reactions and makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
90083-37-7 |
|---|---|
Formule moléculaire |
C13H24 |
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
(3E,5E)-2-methyldodeca-3,5-diene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-13H,4-8H2,1-3H3/b10-9+,12-11+ |
Clé InChI |
HULVBFBDOCMWOT-HULFFUFUSA-N |
SMILES isomérique |
CCCCCC/C=C/C=C/C(C)C |
SMILES canonique |
CCCCCCC=CC=CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


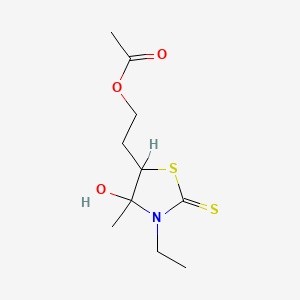
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)

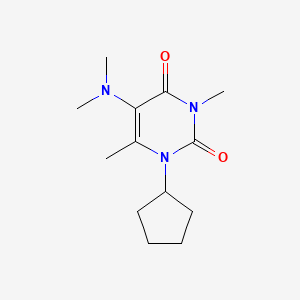
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
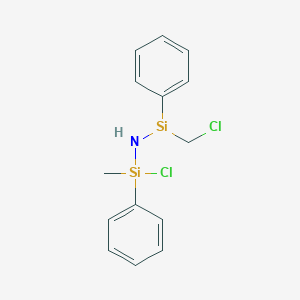
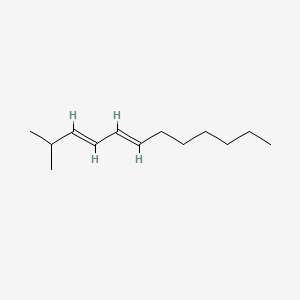
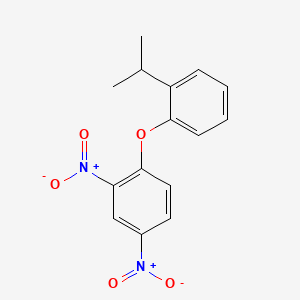
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

